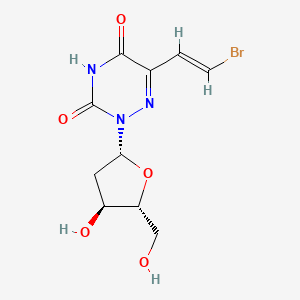
2-Pyridinecarbothioamide, 4-(butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-(butylthio)- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbothioamide group at the 2-position and a butylthio group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(butylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a butylthio reagent under controlled conditions. One common method involves the use of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline as the solvent. The reaction mixture is refluxed, followed by work-up and recrystallization from hot methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbothioamide, 4-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a ligand in the development of organometallic anticancer agents.
Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbothioamide, 4-(butylthio)-, particularly in its role as a ligand in organometallic complexes, involves binding to specific molecular targets. For example, in anticancer applications, the compound forms complexes with metals like ruthenium and osmium, which can interact with histone proteins in the nucleosome. These interactions can interfere with chromatin activity, leading to antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-2-pyridinecarbothioamide
- N-Fluorophenyl-2-pyridinecarbothioamide
- N-(2,4,6-Trimethylphenyl)-2-pyridinecarbothioamide
Uniqueness
2-Pyridinecarbothioamide, 4-(butylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
186044-58-6 |
|---|---|
Fórmula molecular |
C10H14N2S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
4-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-2-3-6-14-8-4-5-12-9(7-8)10(11)13/h4-5,7H,2-3,6H2,1H3,(H2,11,13) |
Clave InChI |
SXTZRBGSTAGKMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


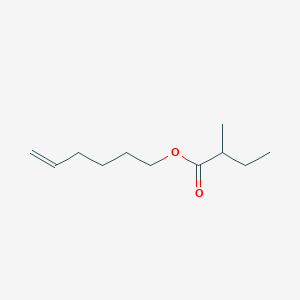
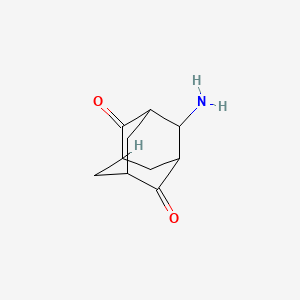

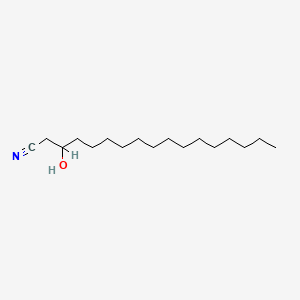
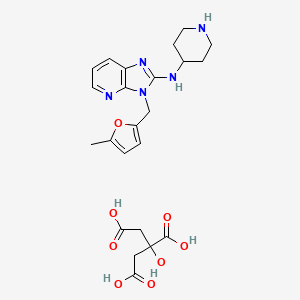
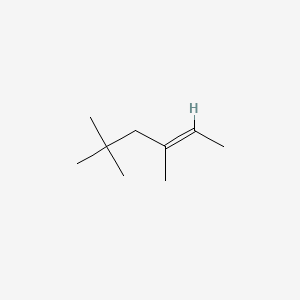
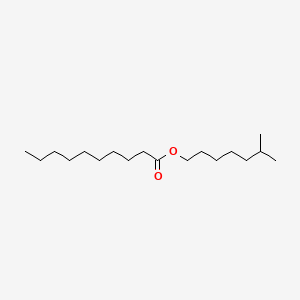

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
